molecular formula C8H4BrClF4O B3033102 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene CAS No. 83015-29-6

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene

Cat. No.: B3033102
CAS No.: 83015-29-6
M. Wt: 307.47 g/mol
InChI Key: PWHBBVMSLDJINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene is a chemical compound with the molecular formula C8H4BrClF4O It is characterized by the presence of a bromine atom, a chlorine atom, and a tetrafluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene typically involves the reaction of 4-chlorophenol with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene
  • 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methylbenzene
  • 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole

Uniqueness

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which can be selectively substituted to create a wide range of derivatives. The tetrafluoroethoxy group also imparts unique chemical properties, such as increased stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF4O/c9-7(11,12)8(13,14)15-6-3-1-5(10)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHBBVMSLDJINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)(F)Br)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216291
Record name 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83015-29-6
Record name 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83015-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene
Reactant of Route 3
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene
Reactant of Route 4
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene
Reactant of Route 5
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene
Reactant of Route 6
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.